(S)-(+)-Mandelamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPZHKLEZXLNU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356025 | |
| Record name | (S)-(+)-Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24008-63-7 | |
| Record name | (S)-Mandelamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24008-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANDELAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Iii. S + Mandelamide As a Chiral Ligand in Asymmetric Catalysis
Design and Synthesis of Novel (S)-(+)-Mandelamide-Based Chiral Ligands
The design and synthesis of chiral ligands based on this compound are guided by principles that aim to maximize stereochemical control in catalytic transformations. dntb.gov.ua
The rational design of this compound-based ligands often involves creating a well-defined chiral pocket around the metal's active site. This is achieved by strategically introducing sterically demanding groups and additional coordinating atoms to the mandelamide framework. The goal is to create a rigid and predictable coordination environment that forces the substrate to approach the metal center from a specific direction, thus dictating the stereochemical outcome of the reaction. For instance, the development of C2-symmetric ligands, where two identical chiral units are linked, has been a successful strategy in minimizing the number of possible transition states and thereby enhancing enantioselectivity. nih.gov The conformation of the ligand-metal complex plays a crucial role in its catalytic efficiency, and computational studies are often employed to predict and understand these conformational preferences. acs.org
A key advantage of this compound-based ligands is their modular nature. researchgate.netresearchgate.net This modularity allows for the systematic modification of the ligand structure to fine-tune its steric and electronic properties for a specific catalytic application. researchgate.net By varying the substituent on the amide nitrogen (the N-substituent), researchers can tailor the ligand to achieve optimal performance with different reagents and substrates. researchgate.netresearchgate.net For example, in the titanium-isopropoxide catalyzed enantioselective addition of organozinc reagents to aldehydes, it was found that N-benzyl mandelamide provided the best results for dimethylzinc (B1204448) additions, whereas N-(pyridin-2-yl) mandelamide was superior for diethylzinc (B1219324) additions. researchgate.netresearchgate.net This ability to easily modify the ligand structure makes the this compound scaffold a versatile platform for developing customized catalysts.
Enantioselective Organometallic Reactions Catalyzed by this compound Complexes
Complexes formed between this compound-derived ligands and various metals have proven to be effective catalysts for a range of enantioselective organometallic reactions. researchgate.netacs.org
The addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.org The use of chiral ligands to control the stereochemistry of this transformation has been extensively studied. This compound-based ligands, in conjunction with titanium(IV) isopropoxide, have emerged as highly effective catalysts for the enantioselective addition of dialkylzinc reagents to various carbonyl substrates. researchgate.netacs.org
Amides derived from (S)-(+)-mandelic acid have been successfully employed as ligands in the titanium-isopropoxide catalyzed enantioselective addition of dimethylzinc and diethylzinc to aldehydes, achieving good yields and enantiomeric excesses (ee) up to 90%. researchgate.netresearchgate.net The modularity of these ligands allows for their structure to be optimized for specific organozinc reagents. For instance, N-benzyl mandelamide is the preferred ligand for dimethylzinc additions, while N-(pyridin-2-yl) mandelamide is optimal for diethylzinc additions. researchgate.netresearchgate.net
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Ti(IV) and (S)-Mandelamide Derivatives
| Ligand (N-substituent) | Yield (%) | ee (%) |
| Benzyl | 85 | 75 |
| Pyridin-2-yl | 92 | 88 |
| Phenyl | 88 | 80 |
| Data sourced from research on mandelamide-Ti(IV) catalyzed additions. researchgate.net |
The catalytic asymmetric addition of organometallic reagents to α-keto esters is a valuable method for synthesizing chiral α-hydroxy esters, which are important building blocks in medicinal chemistry. This compound-based ligands have been successfully applied in the enantioselective addition of dimethylzinc to α-keto esters. nih.govacs.org This reaction, catalyzed by a complex of the ligand and zinc, produces α-methyl-α-hydroxy esters with stereogenic quaternary centers in moderate to good yields (56-87%) and high enantioselectivity (up to 90% ee) for aryl and heteroaryl keto esters. researchgate.netacs.org The readily available (+)-N-Benzyl-(S)-mandelamide has been identified as an effective catalyst for this transformation. researchgate.netthieme-connect.de A strategy focusing on controlling the electron-donating properties of the coordinating groups of the ligand has been instrumental in achieving these results. nih.govacs.org
Table 2: Enantioselective Addition of Dimethylzinc to α-Keto Esters Catalyzed by (+)-N-Benzyl-(S)-mandelamide
| α-Keto Ester Substrate (Aryl group) | Yield (%) | ee (%) |
| Phenyl | 87 | 90 |
| 2-Naphthyl | 85 | 88 |
| 2-Thienyl | 78 | 85 |
| Data reflects findings on the catalytic asymmetric addition of dimethylzinc to α-ketoesters. researchgate.netacs.org |
Asymmetric Additions of Organozinc Reagents to Carbonyl Substrates
Enantioselective Alkyne Additions to Heteroaromatic Aldehydes
The addition of terminal alkynes to aldehydes is a fundamental carbon-carbon bond-forming reaction that generates chiral propargyl alcohols, valuable intermediates in organic synthesis. The use of this compound-derived ligands in conjunction with zinc has proven to be a successful strategy for achieving high enantioselectivity in the addition of alkynes to heteroaromatic aldehydes.
Research has demonstrated that a mandelamide ligand, synthesized from (S)-mandelic acid and (S)-phenylethanamine, in the presence of a zinc source, effectively catalyzes the addition of various alkynylzinc reagents (aryl-, alkyl-, and silyl-substituted) to both aromatic and heteroaromatic aldehydes. nih.gov This catalytic system consistently produces the desired propargyl alcohols in good yields and with high levels of enantioselectivity. nih.gov
Specifically for heteroaromatic aldehydes, a catalyst derived from (S,S)-mandelamide and zinc has been shown to facilitate the addition of both aryl- and alkylalkynylzinc reagents, achieving enantioselectivities up to 92%. nih.gov A key advantage of this system is that it does not necessitate the use of titanium(IV) isopropoxide, a common additive in many other catalytic systems for this transformation. nih.gov The catalyst is also readily prepared in a single step, and both of its enantiomers are accessible. nih.gov
The following table summarizes the results of the enantioselective addition of phenylacetylene (B144264) to various heteroaromatic aldehydes using a mandelamide-zinc catalyst. nih.gov
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | 2-Furaldehyde | 85 | 88 |
| 2 | 2-Thiophenecarboxaldehyde | 80 | 92 |
| 3 | 3-Pyridinecarboxaldehyde | 75 | 85 |
| 4 | 2-Pyridinecarboxaldehyde | 70 | 80 |
Other Asymmetric Transformations with Mandelamide-Metal Complexes
The utility of mandelamide-metal complexes extends beyond alkyne additions. These complexes have been successfully employed in other important asymmetric transformations, highlighting the modularity and broad applicability of the mandelamide ligand framework. rsc.org
One notable application is the enantioselective addition of dialkylzinc reagents to aldehydes. Amides derived from (S)-(+)-mandelic acid, when combined with titanium(IV) isopropoxide, catalyze the addition of dimethylzinc and diethylzinc to aldehydes, affording the corresponding chiral alcohols in good yields and with enantiomeric excesses (ee) up to 90%. researchgate.net Interestingly, the optimal structure of the mandelamide ligand can be tailored to the specific dialkylzinc reagent. For instance, N-benzyl mandelamide provides the best results for dimethylzinc additions, whereas N-(pyridin-2-yl) mandelamide is superior for diethylzinc additions. researchgate.net
Furthermore, mandelamide-derived ligands have been instrumental in the catalytic enantioselective addition of dimethylzinc to isatins. mdpi.com A chiral zinc(II) complex, utilizing an α-hydroxyamide ligand derived from (S)-mandelic acid, catalyzes this reaction to produce chiral 3-hydroxy-3-methyl-2-oxindoles with good yields and enantioselectivities. mdpi.com The ligand L5, prepared from (S)-(+)-mandelic acid and 4-chlorobenzylamine, was identified as the most effective, yielding the product with 95% yield and an 85:15 enantiomeric ratio. mdpi.com
The versatility of mandelamide-metal complexes is further underscored by their application in kinetic resolutions. For example, chiral N-salicylidene vanadyl carboxylate complexes have been used for the kinetic resolution of α-hydroxy amides, including N-benzyl mandelamide, through aerobic oxidation. frontiersin.org This process allows for the separation of enantiomers by selectively oxidizing one over the other. frontiersin.org
The following table presents data on the mandelamide-Ti(IV) catalyzed enantioselective addition of dialkylzinc reagents to benzaldehyde. researchgate.net
| Entry | Reagent | Ligand | Yield (%) | ee (%) |
| 1 | Me₂Zn | N-Benzyl mandelamide | 85 | 90 |
| 2 | Et₂Zn | N-Benzyl mandelamide | 80 | 75 |
| 3 | Me₂Zn | N-(Pyridin-2-yl) mandelamide | 70 | 82 |
| 4 | Et₂Zn | N-(Pyridin-2-yl) mandelamide | 90 | 88 |
Application of this compound Derivatives in Organocatalysis
In addition to serving as ligands in metal-catalyzed reactions, derivatives of this compound have found significant use as organocatalysts. nih.gov These metal-free catalysts offer advantages in terms of cost, toxicity, and operational simplicity.
Enamine and Iminium Ion Mediated Organocatalysis with Mandelamide Moieties
Enamine and iminium ion catalysis are powerful strategies in organocatalysis for the activation of carbonyl compounds. nobelprize.orgnobelprize.org Chiral amines derived from mandelamide can be employed to generate transient enamines or iminium ions, thereby inducing enantioselectivity in subsequent reactions.
While direct examples of this compound in enamine or iminium ion catalysis are not extensively documented in the provided context, the principles of this type of catalysis are well-established. nobelprize.orgnih.govprinceton.edud-nb.info The chiral backbone of the mandelamide can be incorporated into more complex amine structures to create effective organocatalysts. The steric and electronic properties of the mandelamide moiety would play a crucial role in controlling the facial selectivity of the approach of a reactant to the enamine or iminium ion intermediate.
Hydrogen-Bonding Organocatalysis with Mandelamide Derivatives
Hydrogen-bonding catalysis is a key area of organocatalysis where the catalyst activates a substrate through non-covalent hydrogen bond interactions. wikipedia.org The amide and hydroxyl groups of mandelamide derivatives are ideal functional groups for this purpose. nih.govnih.gov
Mandelamide derivatives can act as bifunctional organocatalysts, where the amide N-H and the hydroxyl O-H can simultaneously or sequentially form hydrogen bonds with a substrate, thereby lowering the energy of the transition state and accelerating the reaction. rsc.orgmdpi.com This dual activation is particularly effective in reactions involving carbonyl compounds, where the catalyst can activate the electrophile by hydrogen bonding to the carbonyl oxygen. This mode of activation has been successfully applied in various asymmetric transformations, including aldol (B89426) and Michael reactions. rsc.org The well-defined stereochemical environment provided by the chiral mandelamide backbone ensures high enantioselectivity in these processes.
Iv. Research on Biological Activities and Medicinal Chemistry Applications of S + Mandelamide Scaffolds
Exploration of (S)-(+)-Mandelamide Derivatives as Bioactive Scaffolds
The inherent bioactivity of the mandelamide structure has prompted researchers to explore its potential as a scaffold for designing new drugs. The adamantane (B196018) scaffold, known for its biocompatibility and low toxicity, is a promising platform for drug delivery systems. researchgate.net The structural and chemical characteristics of adamantane offer significant opportunities for creating various adamantane-based scaffolds for biomedical uses. researchgate.net
The design and synthesis of new drug scaffolds derived from mandelamide are central to unlocking their therapeutic potential. Medicinal chemistry plays a crucial role in the design, synthesis, and identification of therapeutically valuable compounds. unife.it A key strategy involves the concept of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets, thus increasing the success rate in drug discovery. unife.itresearchgate.net
A notable example is the development of a novel class of mandelamide-derived pyrrolopyrimidine inhibitors targeting the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). mdpi.comnih.gov The synthesis of these inhibitors was guided by a structure-based design approach, utilizing X-ray crystallography to refine the structure-activity relationship (SAR). nih.gov This allowed for the systematic modification of various parts of the molecule—R¹, R², R³, Ar, and L groups—to enhance potency, selectivity, and drug-like properties such as solubility and permeability. nih.gov For instance, the synthesis of (4-substituted-phenyl)acetamides based on a reversed amide scaffold involved coupling (R)-4-methoxymandelic acid with (R)-(+)-α-methylbenzylamine. nih.gov
Another area of exploration involves glycosylated mandelamide derivatives, such as O-beta-D-Gentiobiosyl-D-(-)-mandelamide. ontosight.ai The synthesis of such complex molecules requires sophisticated chemical strategies to achieve the correct stereoselective coupling of the sugar moiety with the mandelamide. ontosight.ai These glycosylated compounds are of interest due to their potential to interact specifically with biological systems, affecting enzyme activity and other cellular processes. ontosight.ai
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu These studies guide the optimization of lead compounds into potent and selective drug candidates.
Similarly, for GPR88 agonists with a reversed amide scaffold, SAR studies revealed that the stereochemistry at the α-methylbenzyl group was critical for activity. nih.gov The (S,R)-isomer was found to be eight times more potent than the (R,R)-isomer, while the (S,S)-isomer was inactive. nih.gov
In another study, a series of O-alkylamino-tethered salicylamide (B354443) derivatives featuring various amino acid linkers were synthesized and evaluated as potential anticancer agents. nih.gov Several of these compounds demonstrated broad anti-proliferative activities against breast cancer cell lines. nih.gov Mechanistic studies on one of the lead compounds indicated that it inhibited STAT3 phosphorylation and induced apoptosis in triple-negative breast cancer cells. nih.gov
Enzyme Inhibition Studies Involving Mandelamide
Mandelamide and its derivatives have been extensively studied as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.
Mandelamide hydrolase (MAH) is an enzyme belonging to the amidase signature (AS) family, which catalyzes the hydrolysis of mandelamide to mandelic acid and ammonia. researchgate.netnih.govoup.com This enzyme, found in Pseudomonas putida, contains a distinctive Ser-cis-Ser-Lys catalytic triad (B1167595). researchgate.net While MAH can hydrolyze both enantiomers of mandelamide with little enantiospecificity, its active site is known to be very sterically hindered. researchgate.net
Research into the inhibition of MAH has identified potent inhibitors. For example, phenylmethylboronic acid acts as a potent inhibitor with a Ki of 27 nM, likely by forming a transition state analogue with the enzyme. nih.govresearchgate.net O-Acyl hydroxamates have also been investigated, acting as transient rather than irreversible inhibitors. nih.govresearchgate.net The mechanism of inhibition often involves the formation of an "inverse" acyl-enzyme, where a small acyl-group occupies the site usually taken by the leaving group. nih.govresearchgate.net
Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key sensor in the unfolded protein response (UPR), a cellular stress response implicated in cancer and metabolic diseases. nih.govdntb.gov.uaproteopedia.org Inhibition of PERK is therefore a promising therapeutic strategy.
A novel series of mandelamide-derived pyrrolopyrimidines has been developed as potent and selective PERK inhibitors. mdpi.comnih.gov Through structure-based design and extensive SAR studies, a lead compound, compound 26, was identified. mdpi.comnih.govdntb.gov.ua This compound demonstrated high potency, selectivity, and oral bioavailability, making it suitable for in vivo studies. mdpi.comnih.govdntb.gov.ua X-ray crystal structures of inhibitors bound to PERK have provided detailed insights into the binding interactions, guiding further optimization efforts. researchgate.net
Table 1: In Vitro Data for Selected Mandelamide-Derived PERK Inhibitors
| Compound | PERK IC₅₀ (nM) | p-eIF2α IC₅₀ (nM) |
|---|---|---|
| 11 | 3.5 | 31 |
| 12 | 1.9 | 12 |
| 13 | 7.4 | 120 |
| 14 | 2.5 | 50 |
| 15 | 56 | 2500 |
| 16 | 180 | 4800 |
| 24 | 0.8 | 6 |
| 26 | 1.1 | 12 |
Data sourced from Stokes et al. (2022) mdpi.comnih.gov
The substrate specificity of amidase signature (AS) enzymes, such as Mandelamide Hydrolase (MAH), is a key area of research. researchgate.netnih.gov MAH, while primarily acting on mandelamide, has been shown to hydrolyze small aliphatic substrates like lactamide, although with low efficiency. nih.govoup.com Phenylacetamide has been identified as the best substrate for MAH. researchgate.net
The enzyme's active site is highly constrained, limiting its activity to esters and amides with minimal steric bulk. researchgate.net For instance, ethyl and larger esters, as well as N-ethyl and larger amides, are not substrates for MAH. researchgate.net Directed evolution has been employed to probe and alter the substrate specificity of MAH. nih.govoup.com By creating mutations in the active site, researchers have been able to significantly decrease the enzyme's activity towards mandelamide, demonstrating the potential to engineer enzymes with new functionalities. nih.govoup.com Specifically, mutations at the Gly202 residue were shown to dramatically reduce the catalytic efficiency for both (R)- and (S)-mandelamide. nih.govoup.com
Potential Pharmacological Applications of Mandelamide Derivatives
The inherent properties of the mandelamide scaffold make it a prime candidate for the development of new therapeutic agents. Its structure can be synthetically modified to enhance interactions with biological targets, leading to investigations across several fields of pharmacology. ontosight.aimdpi.com
Derivatives of mandelamide have been a subject of research for their potential antimicrobial properties. ontosight.aiontosight.ai Studies have shown that modifying the mandelamide structure can yield compounds with significant activity against various bacterial and fungal strains. ontosight.ai
A series of N-arylcinnamamides, which are structurally related amide derivatives, were found to be highly effective against a broad spectrum of bacteria and fungi. mdpi.com Similarly, research into the amide derivatives of the polyether antibiotic salinomycin (B1681400) demonstrated a wide range of antimicrobial activity. The phenyl amide derivative of salinomycin, in particular, was identified as the most active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA), with a minimum inhibitory concentration (MIC) of 2 μg/mL. nih.gov Other amide derivatives of salinomycin showed activities ranging from an MIC of 2 μg/mL to being inactive at 256 μg/mL. nih.gov
The antimicrobial potential is not limited to complex derivatives. Simpler modifications have also yielded promising results. For example, some 2,5-pyrrolidinedione derivatives have shown potential antimicrobial activity against Enterococcus faecalis and Candida albicans. uobasrah.edu.iq Furthermore, the synthesis of novel metronidazole (B1676534) derivatives, incorporating a 1H-1,2,3-triazole moiety, resulted in compounds with potent antimicrobial activity, in some cases exceeding that of the parent drug. beilstein-journals.org
Table 1: Selected Mandelamide and Related Amide Derivatives and their Antimicrobial Activity
| Compound/Derivative Class | Target Organism(s) | Activity/Findings | Reference(s) |
|---|---|---|---|
| Phenyl amide of Salinomycin | Gram-positive bacteria (MRSA, MSSA) | Most active derivative with MIC of 2 μg/mL. nih.gov | nih.gov |
| N-Arylcinnamamides | Broad spectrum of bacteria and fungi | Described as highly effective. mdpi.com | mdpi.com |
| 2,5-Pyrrolidinedione Derivatives | Enterococcus faecalis, Candida albicans | Compounds 5a and 5g showed potential antimicrobial activity. uobasrah.edu.iq | uobasrah.edu.iq |
The mandelamide scaffold has also been explored for its anti-inflammatory potential. ontosight.ai Research has indicated that derivatives of mandelic acid, the precursor to mandelamide, are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
A study involving a series of N-arylcinnamamides, previously recognized for their antimicrobial effects, investigated their anti-inflammatory capabilities. mdpi.com Most of these compounds were found to significantly reduce the activation of NF-κB, a key transcription factor in the inflammatory response, induced by lipopolysaccharides. Several derivatives, including (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide, demonstrated an inhibitory effect on NF-κB activation at a concentration of 2 µM, comparable to the reference drug prednisone (B1679067). mdpi.com The study suggested that modifications on the anilide core with lipophilic groups were favorable for anti-inflammatory potential. mdpi.com While some compounds also lowered levels of the pro-inflammatory cytokine TNF-α, their mechanism of action appeared to differ from that of prednisone, as they did not affect IκBα levels or MAPK activity. mdpi.com
In a separate line of research, a series of adamantane-containing molecules, including amides, were designed and synthesized as anti-inflammatory agents. nih.gov Their activity was evaluated by their ability to inhibit induced paw edema in mice. Some of these compounds showed activity comparable to the well-known anti-inflammatory drug diclofenac. nih.gov
Table 2: Selected Amide Derivatives with Investigated Anti-inflammatory Activity
| Compound/Derivative | Assay/Model | Key Findings | Reference(s) |
|---|---|---|---|
| N-Arylcinnamamides | Lipopolysaccharide-induced NF-κB activation in THP1-Blue™ cells | Several derivatives showed significant attenuation of NF-κB activation, with effectiveness similar to prednisone at 2 µM. mdpi.com | mdpi.com |
Beyond direct antimicrobial and anti-inflammatory activities, the this compound scaffold is a crucial building block in medicinal chemistry. It is recognized as an important drug precursor, highlighting its role in the synthesis of more complex and potent pharmaceutical agents. acs.org The ability to use natural skeletons like mandelamide as a core structure allows for extensive modifications to create new compounds with diverse biological activities. mdpi.com
The versatility of the mandelamide structure is evident in its use in creating various heterocyclic compounds, which are a common feature in many pharmaceuticals. google.com The development of diastereomeric cocrystal pairs of S-mandelamide with other chiral molecules, such as mandelic acid and proline, further underscores its utility in chiral resolution and the synthesis of enantiomerically pure drugs. acs.org This is particularly important as different enantiomers of a drug can have vastly different pharmacological effects.
The fundamental structure of mandelamide allows it to be incorporated into larger, more complex molecular architectures designed to interact with specific biological systems. frontiersin.org This scaffold approach is a common strategy in drug design, combining a known natural product-derived core with synthetic modifications to optimize therapeutic properties. mdpi.com
V. Advanced Analytical and Computational Methodologies for S + Mandelamide Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of (S)-(+)-mandelamide, providing critical insights into its molecular architecture and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. core.ac.uk For this compound, ¹H and ¹³C NMR are fundamental for assigning the chemical environment of each proton and carbon atom, respectively. core.ac.uk The chemical shifts (δ) and coupling constants (J) provide information about the connectivity of atoms, while more advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the complete bonding framework. core.ac.uk
The stereochemical assignment of this compound is of paramount importance. NMR, in conjunction with chiral derivatizing agents, can be used to distinguish between enantiomers. researchgate.net These agents react with the chiral molecule to form diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity. researchgate.net While NMR is a primary tool, the most definitive confirmation of the three-dimensional structure and absolute stereochemistry often comes from total synthesis or X-ray crystallography. core.ac.uk
Table 1: Illustrative ¹H and ¹³C NMR Data for a Mandelamide Derivative (Note: Specific chemical shifts for this compound can vary based on the solvent and experimental conditions. This table provides a generalized example.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| C-OH | ~5.0 (s) | ~75 |
| Aromatic CH | ~7.3-7.5 (m) | ~126-129 |
| NH₂ | ~7.8 (br s) | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. wiley.com For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups.
The presence of an amide group is confirmed by a strong C=O (carbonyl) stretching vibration, typically appearing around 1640-1680 cm⁻¹, and N-H stretching vibrations in the range of 3100-3500 cm⁻¹. utdallas.edu The hydroxyl (-OH) group will show a broad absorption band around 3200-3600 cm⁻¹. The aromatic ring will have C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org
Table 2: Typical Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Amide (N-H) | Stretch | 3100 - 3500 |
| Hydroxyl (O-H) | Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | Stretch | > 3000 |
| Carbonyl (C=O) | Stretch | 1640 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
X-ray Diffraction (XRD) for Crystal Structure Determination and Supramolecular Assembly Analysis
X-ray Diffraction (XRD) on a single crystal is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a solid state, including bond lengths, bond angles, and absolute stereochemistry. cesamo.fr For this compound, single-crystal XRD analysis provides unambiguous proof of its molecular structure and conformation in the crystalline form. nih.gov
Table 3: Crystallographic Data for S-Mandelamide (Note: This data is illustrative and based on published research. nih.govresearchgate.net)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.45 |
| c (Å) | 15.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 756.7 |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a theoretical lens to investigate the properties and behavior of this compound at the atomic level, complementing experimental findings.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the electronic structure, stability, and reactivity of this compound. rsdjournal.orgscienceopen.com These calculations can determine optimized molecular geometries, vibrational frequencies (which can be compared with experimental IR spectra), and NMR chemical shifts. rsdjournal.org
By analyzing the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can predict sites of electrophilic and nucleophilic attack, offering insights into the molecule's potential chemical reactions. scienceopen.com These computational tools are invaluable for understanding reaction mechanisms and for designing new synthetic pathways. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of its atoms in different environments (e.g., in solution). researchgate.net
In the context of medicinal chemistry, MD simulations are particularly powerful for investigating the interactions between a ligand, such as a derivative of this compound, and its biological target (a receptor). mdpi.comnih.gov These simulations can model the binding process, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-receptor complex, and estimate the binding affinity. nih.govresearchgate.net This information is crucial for understanding the molecule's biological activity and for the rational design of more potent analogs. nih.gov
In Silico Approaches for Scaffold Analysis and Drug Design
In modern medicinal chemistry, in silico or computational methods are indispensable for accelerating the drug discovery process, reducing the associated time and costs. mdpi.comespublisher.com These techniques are pivotal in the journey from a bioactive molecule to a clinical candidate by enabling the analysis of molecular structures, predicting their biological activities, and guiding the design of new, more effective compounds. researchgate.netfrontiersin.org For compounds like this compound, which serves as an important drug precursor, these computational approaches offer powerful tools for scaffold analysis and rational drug design. acs.org
Scaffold Analysis and Hopping
The core structure of a molecule, known as its scaffold, is fundamental to its biological activity. The this compound scaffold, characterized by a phenyl group and an amide group attached to a chiral carbon with an (S)-configuration, provides a unique three-dimensional arrangement for interaction with biological targets. nih.gov Computational techniques allow researchers to analyze this scaffold's properties in detail. For instance, methods like Hirshfeld surface analysis have been used to investigate the crystal landscape of mandelamide, providing insights into intermolecular interactions. acs.org
In silico tools are also employed in "scaffold repurposing" or "scaffold hopping," where a known scaffold is used as a template to discover new derivatives with improved or different activities. mdpi.com By modifying the functional groups attached to the this compound core, computational models can predict how these changes will affect the molecule's interaction with a target protein, guiding synthetic efforts toward more promising candidates. mdpi.comchalmers.se
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized molecules. neovarsity.org These models use molecular descriptors—numerical values that encode a molecule's structural, physical, or chemical characteristics—to build the correlation. nih.gov
A QSAR study on a series of mandelic acid esters, which share a core structure with mandelamide, illustrates this approach. researchgate.net Researchers investigated the correlation between the compounds' structural properties (specifically, the length of an alkyl chain) and their antihistaminic activity. researchgate.net The findings demonstrated a clear relationship, allowing for the prediction of activity for other esters in the series.
Table 1: QSAR Data for Antihistaminic Activity of Mandelic Acid Esters This table presents data from a QSAR study on mandelic acid esters, demonstrating the correlation between the alkyl substituent (R) and the observed antihistaminic activity (log 1/C). The partition coefficient (log P) is also shown as a key physicochemical property.
| Substituent (R) | log P | Antihistaminic Activity (log 1/C) |
|---|---|---|
| Methyl | 0.41 | -0.52 |
| Ethyl | 0.91 | -0.22 |
| Propyl | 1.41 | 0.20 |
| Butyl | 1.91 | 0.59 |
| Pentyl | 2.41 | 1.08 |
| Hexyl | 2.91 | 1.52 |
| Heptyl | 3.41 | 1.70 |
| Octyl | 3.91 | 2.18 |
Data sourced from a study on mandelic acid esters. researchgate.net
Molecular Docking and Virtual Screening
Molecular docking is a prominent structure-based drug design technique used to predict how a small molecule (ligand), such as a mandelamide derivative, binds to the active site of a target protein. bohrium.comduke.edu This method calculates the binding affinity, often expressed as a docking score or binding energy, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.comnih.gov
Virtual screening (VS) leverages docking and other computational methods to rapidly screen vast libraries of digital compounds against a specific target. wikipedia.orgplos.org This process filters down large collections to a manageable number of promising hits for further experimental testing. wikipedia.org Derivatives of the this compound scaffold can be included in such libraries to explore their potential as inhibitors for various enzymes or receptors. wits.ac.zanih.gov For example, a virtual screening campaign could identify mandelamide analogs with high predicted affinity for a cancer-related protein like the Epidermal Growth Factor Receptor (EGFR). ugm.ac.id
Table 2: Illustrative Molecular Docking Results for this compound Derivatives This table provides a hypothetical example of results from a molecular docking study, showing how different derivatives of the mandelamide scaffold might interact with a target protein. The binding energy indicates the predicted affinity, while key interactions highlight the specific amino acid residues involved.
| Compound | Modification on Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | None | -6.5 | ASN_101, TYR_150 |
| Derivative A | 4-fluoro-phenyl | -7.8 | ASN_101, LEU_125, PHE_151 |
| Derivative B | 3-chloro-phenyl | -8.2 | ASN_101, VAL_126, TYR_150 |
| Derivative C | N-methyl amide | -7.1 | TYR_150, HIS_205 |
These in silico investigations provide crucial atomic-level insights that guide the subsequent stages of drug development, including lead optimization and chemical synthesis, ultimately making the search for novel therapeutics more efficient and targeted. mdpi.commdpi.com
Vi. Chiral Resolution and Enantioselective Recognition of Mandelamide and Its Intermediates
Diastereomeric Cocrystallization for Chiral Resolution of Mandelamide
Cocrystallization has emerged as a significant strategy for chiral separation, offering an alternative to traditional methods like diastereomeric salt formation. nih.gov This technique involves the formation of a crystalline structure containing two or more neutral molecules in a specific stoichiometric ratio. nih.gov When a chiral coformer is used, it can interact differently with each enantiomer of a racemic compound, leading to the formation of diastereomeric cocrystals with distinct physical properties, which can then be separated. nih.gov
The design of cocrystals for chiral resolution relies on selecting appropriate chiral coformers that can establish specific and differing interactions with the enantiomers of the target molecule. In the case of mandelamide, its parent compound, mandelic acid, and the amino acid proline have been successfully employed as chiral coformers. nih.govnih.gov
Research has demonstrated the synthesis of diastereomeric cocrystal pairs of (S)-Mandelamide with both the (R)- and (S)-enantiomers of mandelic acid and proline. nih.gov These cocrystals can be prepared using methods such as liquid-assisted grinding and slow evaporation. nih.govnih.gov
A key finding is that the stoichiometry of these cocrystals can vary depending on the coformer. The diastereomeric cocrystals of (S)-Mandelamide with (S)- and (R)-mandelic acid consistently form in a 1:1 ratio. nih.gov However, when proline is used as the coformer, the resulting diastereomeric cocrystals with (S)-Mandelamide exhibit different stoichiometric ratios. nih.govnih.gov This variation in stoichiometry is a crucial factor that can be exploited for effective chiral resolution. nih.gov
| (S)-Mandelamide | Chiral Coformer | Resulting Cocrystal | Stoichiometric Ratio (Mandelamide:Coformer) | Reference |
|---|---|---|---|---|
| (S)-Mandelamide | (S)-Mandelic Acid | Diastereomeric Cocrystal | 1:1 | nih.gov |
| (S)-Mandelamide | (R)-Mandelic Acid | Diastereomeric Cocrystal | 1:1 | nih.gov |
| (S)-Mandelamide | L-Proline (S) | Diastereomeric Cocrystal | Variable | nih.gov |
| (S)-Mandelamide | D-Proline (R) | Diastereomeric Cocrystal | Variable | nih.gov |
The formation and stability of mandelamide cocrystals are governed by a network of non-covalent interactions, a central concept in supramolecular chemistry and crystal engineering. These interactions, primarily hydrogen bonds, dictate the packing of molecules within the crystal lattice. nih.gov The ability to understand and control these interactions is fundamental to designing crystalline materials with desired properties.
In the crystal structures of mandelamide cocrystals, the well-established amide-acid heterosynthons are anticipated to be prominent features. nih.gov These synthons are reliable patterns of hydrogen bonding between the amide group of mandelamide and the carboxylic acid group of coformers like mandelic acid or proline. The specific geometry and strength of these and other supramolecular interactions, such as amide-amide homosynthons, differ between the diastereomeric pairs, leading to variations in their crystal lattice energies and, consequently, their physicochemical properties like solubility and melting point. nih.gov
Crystal engineering principles are applied to rationally design these cocrystals. By analyzing the functional groups of mandelamide and potential coformers, predictions can be made about the likely supramolecular synthons that will form. This predictive power allows for the selection of coformers that are most likely to yield diastereomeric cocrystals with sufficient differences in properties to enable separation. The structural modifications in the supramolecular assembly of these cocrystals are the key to achieving chiral resolution. nih.gov
Chiral Recognition Mechanisms and Sensing Systems
Chiral recognition, the ability of a chiral sensor or probe to interact differently with the two enantiomers of a chiral analyte, is fundamental for determining enantiomeric purity. While specific studies on (S)-(+)-Mandelamide are not extensively documented, research on its parent compound, mandelic acid, provides significant insights into the mechanisms and systems that could be applied.
Fluorescent sensors offer a highly sensitive method for enantioselective recognition. Chiral fluorescent probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding with an enantiomer. For mandelic acid, novel optically active bisbinaphthyl fluorescent sensors have been developed. nih.govnih.gov These sensors show a significant enhancement in fluorescence intensity upon interaction with one enantiomer of mandelic acid over the other. nih.gov The enantioselectivity can be quite high, making these sensors practical for determining the enantiomeric composition of mandelic acid. nih.gov The fluorescence intensity change has been found to be linearly related to the enantiomeric composition. nih.gov
Polymer-based sensors represent another promising approach. Molecularly imprinted polymers (MIPs) can be created with recognition sites that are specific to a particular enantiomer. For instance, MIPs have been synthesized using a chiral functional monomer and a template molecule (one enantiomer of mandelic acid) for the enantioselective adsorption and separation of mandelic acid racemates. nih.gov These polymer-based systems can exhibit good affinity and high adsorption capacity for the target enantiomer, allowing for effective chiral separation. nih.gov Other polymer-based sensors utilize dynamic helical polymers that can exhibit induced circular dichroism in the presence of chiral molecules, allowing for the detection and quantification of small enantiomeric imbalances. chemrxiv.orgchemrxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral discrimination. In an achiral environment, enantiomers are indistinguishable by NMR. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be converted into diastereomeric species that exhibit distinct NMR spectra. nih.govresearchgate.netnih.gov
Chiral solvating agents form transient diastereomeric complexes with the enantiomers through non-covalent interactions. researchgate.netunipi.it This results in separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess (ee). Various optically active compounds, including analogues of mandelic acid itself, have been successfully used as CSAs to determine the enantiomeric composition of chiral amines. researchgate.net
Chiral derivatizing agents react with the analyte to form stable diastereomers with covalent bonds, which can then be distinguished by NMR. nih.gov While this method requires a chemical reaction, it often results in larger and more easily quantifiable signal separation. Although specific CDAs for mandelamide are not detailed in the available literature, the principles are broadly applicable to chiral molecules with suitable functional groups.
The principle of chiral recognition is paramount in biological systems, where enzymes and receptors often exhibit high stereospecificity. The distinct biological activities of enantiomers arise from their differential interactions with chiral biological macromolecules. While specific biological receptor interactions for this compound are not extensively characterized in the provided context, the general principle of enantiospecificity holds that one enantiomer will have a higher affinity or efficacy for a particular biological target.
In the realm of artificial systems, synthetic receptors are designed to mimic the selective binding seen in nature. These artificial receptors can be small molecules or larger macromolecular structures capable of enantioselective recognition through a combination of interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. rsc.orgnih.gov For example, artificial receptors have been designed for the enantioselective recognition of chiral carboxylates like mandelate (B1228975), demonstrating that synthetic systems can achieve significant levels of chiral discrimination. nih.gov The development of such artificial systems is crucial for applications in sensing, separation, and asymmetric catalysis.
Viii. Future Research Trajectories and Interdisciplinary Opportunities for S + Mandelamide
Integration of Artificial Intelligence and Machine Learning in Mandelamide Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of (S)-(+)-Mandelamide. nih.govwikipedia.org These computational tools offer the potential to accelerate discovery and optimize processes in several key areas:
Predictive Modeling for Synthesis and Reactivity: ML algorithms can be trained on existing chemical reaction data to predict the outcomes of novel synthetic routes for this compound and its derivatives. nih.gov This can significantly reduce the time and resources spent on trial-and-error experimentation.
High-Throughput Screening and Drug Discovery: AI-driven platforms can analyze vast compound libraries to identify derivatives of this compound with high therapeutic potential. nih.gov By predicting biological activity and potential off-target effects, ML can streamline the initial phases of drug development. nih.govnih.gov
Process Optimization: Machine learning models can be employed to optimize reaction conditions, such as temperature, pressure, and catalyst choice, for the synthesis of this compound, leading to higher yields and purity. wikipedia.org
| AI/ML Application Area | Potential Impact on this compound Research |
| Predictive Synthesis | Accelerated discovery of novel and efficient synthetic pathways. |
| Virtual Screening | Rapid identification of potent this compound-based drug candidates. |
| Process Optimization | Increased efficiency and cost-effectiveness of production. |
| Data Analysis | Uncovering complex structure-activity relationships from large datasets. nih.gov |
Novel Applications in Materials Science and Advanced Functional Systems
The inherent properties of the mandelamide structure suggest its potential utility in the development of advanced materials. ontosight.ai Future research is anticipated to explore its role in creating novel functional systems.
Polymer Chemistry: this compound and its derivatives can serve as monomers or building blocks for the synthesis of novel polymers. ontosight.ai The chirality and functional groups of the molecule could impart unique optical, thermal, or mechanical properties to these materials.
Self-Assembling Systems: The hydrogen bonding capabilities of the amide and hydroxyl groups in this compound make it a candidate for the design of self-assembling monolayers and other ordered molecular structures.
Bistable Mechanical Systems: The principles of bistable structures, which can exist in two stable equilibrium states, are being applied to create advanced functional systems like actuators and programmable devices. researchgate.net While direct research linking this compound to these systems is nascent, its defined stereochemistry could be explored for creating chiroptical switches or sensors within such frameworks.
Cocrystallization: Recent studies have explored the crystal structure of (S)-mandelamide and its use in forming diastereomeric cocrystal pairs. acs.orgnih.gov This approach shows promise for chiral resolution and the development of new crystalline materials with tailored physicochemical properties. acs.orgnih.gov
Green Chemistry and Sustainable Synthesis of this compound
A significant thrust in modern chemistry is the development of environmentally benign and sustainable synthetic processes. reachemchemicals.com For this compound, this involves moving away from traditional chemical routes towards greener alternatives. nih.gov
Biocatalysis: The use of enzymes, such as nitrilases and amidases, offers a highly selective and environmentally friendly route to this compound and its parent compound, mandelic acid. researchgate.netresearchgate.net Research is ongoing to discover and engineer more efficient enzymes for this purpose. researchgate.netresearchgate.net The use of whole-cell biocatalysts is also a promising strategy. researchgate.net
Chemoenzymatic Synthesis: Combining the advantages of chemical and enzymatic steps can lead to efficient and sustainable synthetic cascades. rsc.org For instance, an enzymatic reaction could be used to create a chiral intermediate that is then converted to this compound through a high-yielding chemical step.
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of this compound is a key goal of green chemistry. reachemchemicals.com This reduces the reliance on petrochemicals and minimizes the environmental footprint of the manufacturing process. reachemchemicals.com
| Sustainable Synthesis Approach | Key Advantages | Relevant Enzymes/Methods |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. magtech.com.cnmdpi.com | Nitrilases, Amidases, Dehydrogenases. researchgate.net |
| Chemoenzymatic Flow Cascade | Integration of incompatible reaction steps, continuous processing. rsc.org | Membrane-based phase separation. rsc.org |
| Use of Renewable Feedstocks | Reduced dependence on fossil fuels, improved sustainability. reachemchemicals.com | Bio-based starting materials. reachemchemicals.com |
Expanding Therapeutic Horizons and Drug Development Pipelines
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological and metabolic disorders. myskinrecipes.com Future research will likely expand its application in drug development pipelines.
Neurological Disorders: Its chiral structure is valuable for producing enantiomerically pure drugs for conditions like Alzheimer's and Parkinson's disease, where precise molecular interactions are critical. myskinrecipes.com
Metabolic Diseases: Derivatives of mandelamide have been investigated as inhibitors of the PERK enzyme, which is implicated in diseases like diabetes. mdpi.combiorxiv.org The optimization of these derivatives could lead to new therapeutic agents. mdpi.com
Oncology: PERK inhibitors derived from mandelamide have also shown potential in slowing the proliferation of tumor xenografts, suggesting a possible role in cancer therapy. mdpi.com
Drug Scaffolding: The mandelamide structure can be used as a scaffold for creating new drugs. ontosight.ai By modifying the basic structure, researchers can aim for enhanced efficacy and reduced side effects. ontosight.ai The development of melatonergic agonists for sleep and neuropsychiatric disorders represents another area where mandelamide derivatives could be influential. researchgate.net
The journey from a laboratory chemical to a key component in advanced technologies and life-saving medicines is a long one, but this compound is well on its way. The interdisciplinary research outlined above will be crucial in unlocking its full potential.
Q & A
Q. Citations and Best Practices
- Reproducibility : Document all experimental parameters (e.g., LC-MS conditions: C18 column, 0.2 mL/min flow rate, ESI+ mode) to enable replication .
- Ethical Considerations : Validate biological activity data with negative controls and disclose conflicts of interest .
- Data Sharing : Deposit raw spectral data in repositories (e.g., Figshare) with unique DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
